molecular formula C6H15NOS B2369439 (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol CAS No. 97072-01-0

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Cat. No. B2369439
CAS RN: 97072-01-0
M. Wt: 149.25
InChI Key: FAWLFILOHCNVCQ-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, also known as AMMB, is a chiral amino alcohol that has attracted attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been studied for its potential applications in various fields including medicine, materials science, and catalysis.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, as a structural analogue, has relevance in medicinal chemistry, particularly in enzyme inhibition. A study demonstrated the synthesis of a structurally similar compound, useful in the preparation of renin inhibitory peptides, highlighting its potential in modulating biological pathways (Thaisrivongs et al., 1987).

Biofuel Production

Another application is in biofuel production. A research on Escherichia coli demonstrated the use of a related compound in the anaerobic production of isobutanol, a biofuel, showcasing the compound’s relevance in renewable energy research (Bastian et al., 2011).

Chiral Synthesis

In chiral synthesis, compounds like (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are valuable for their stereochemical properties. A study illustrated the asymmetric synthesis of a similar compound, underscoring its utility in creating chiral molecules for various applications (Shetty & Nelson, 1988).

Organic Chemistry and Materials Science

This compound is also significant in organic chemistry and materials science. Research into Mannich reactions with amino alcohols, including structurally related compounds, has implications for the synthesis of new materials and chemicals (Schmidt et al., 2000).

Pharmacological Research

In pharmacology, compounds structurally similar to (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol are used in drug metabolism studies, helping understand the metabolic pathways of various drugs (Yancheva et al., 2015).

Enzymatic Reactions and Biochemistry

Finally, the compound finds application in biochemistry, especially in studies involving enzymatic reactions and metabolite synthesis. Research on the action of enzymes on related compounds has provided insights into the synthesis of stereochemically pure compounds (Bakke et al., 1999).

properties

IUPAC Name

(2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLFILOHCNVCQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CO)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CO)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

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